molecular formula C8H12N2O3S B1387217 Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate CAS No. 905807-82-1

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Cat. No.: B1387217
CAS No.: 905807-82-1
M. Wt: 216.26 g/mol
InChI Key: SSPWUMHZSKIWSU-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a thiazole derivative known for its versatile applications in organic synthesis and medicinal chemistry. Thiazole compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities .

Biochemical Analysis

Biochemical Properties

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity by inhibiting the growth of multidrug-resistant bacterial strains . The compound interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . This interaction inhibits the enzyme’s activity, leading to the disruption of cell wall formation and ultimately bacterial cell death.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell death . Additionally, it has shown potential cytotoxic effects on cancer cell lines, indicating its role in modulating cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of UDP-N-acetylmuramate/L-alanine ligase, inhibiting its activity and preventing the synthesis of bacterial cell walls . This inhibition leads to the accumulation of cell wall precursors, causing cell lysis and death. Additionally, the compound’s cytotoxic effects on cancer cells are mediated through its ability to induce apoptosis by modulating signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its antimicrobial and cytotoxic properties over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antimicrobial and cytotoxic effects . At lower doses, it effectively inhibits bacterial growth and induces apoptosis in cancer cells. Higher doses may lead to toxic or adverse effects, including damage to healthy tissues and organs . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s metabolism includes its conversion to active metabolites that retain antimicrobial and cytotoxic properties . These metabolites may further interact with cellular components, influencing metabolic flux and altering metabolite levels. Understanding these pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it accumulates in target compartments, where it exerts its antimicrobial and cytotoxic effects. The compound’s distribution within tissues also determines its therapeutic potential and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing in methanol or ethanol to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method, which is more efficient and yields higher overall product. This method uses commercially available starting materials and simplifies the process by combining multiple reaction steps into a single operation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted thiazole compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-Amino-4-methylthiazole-5-carboxylate
  • Methyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate
  • Ethyl 2-Aminothiazole-4-acetate

Uniqueness

This compound is unique due to the presence of the methoxymethyl group, which enhances its solubility and reactivity compared to other thiazole derivatives. This structural feature allows for more diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-3-13-7(11)6-5(4-12-2)10-8(9)14-6/h3-4H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPWUMHZSKIWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652220
Record name Ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905807-82-1
Record name Ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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